molecular formula C9H10INO2 B556763 2-Iodo-l-phenylalanine CAS No. 167817-55-2

2-Iodo-l-phenylalanine

Cat. No.: B556763
CAS No.: 167817-55-2
M. Wt: 291.09 g/mol
InChI Key: BKXVGLPBXYBDDM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-l-phenylalanine is an organic compound that belongs to the class of phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .


Synthesis Analysis

This compound and 4-Iodo-l-phenylalanine were prepared from the corresponding iodo and bromo derivatives using the Cu (+)-assisted nucleophilic exchange . 4-Iodo-l-phenylalanine was additionally prepared by destannylation of the BOC-derivatized 4-tributylstannyl-L-phenylalanine . The radiochemical yields of this compound and 4-Iodo-l-phenylalanine by nucleophilic exchange were 52-74% and 65-85% respectively .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of phenylalanine, with an iodine substituent at position 2 in the benzene ring . This modification markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .


Chemical Reactions Analysis

In chemical reactions, this compound follows the halogen sequence (F<Cl<Br<I<At) whereas 4-Iodo-l-phenylalanine elutes between 4-Br-L-phenylalanine and 4-I-L-phenylalanine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 391.21 . It is a white to off-white powder with a melting point of 157-163°C .

Scientific Research Applications

  • Protein Structure Determination : 2-Iodo-L-phenylalanine (iodoPhe) is used for site-specific incorporation into proteins to facilitate structural studies. This approach helps in single-wavelength anomalous dispersion experiments on in-house X-ray sources, without perturbing the protein structure significantly (Xie et al., 2004).

  • Medical Imaging : Radiolabeled forms of this compound, such as I-124 iodo-L-phenylalanine, are used in positron emission tomography (PET) imaging for brain tumors. This tracer allows accurate diagnosis and postoperative control in patients with gliomas (Farmakis et al., 2008).

  • Metabolic Engineering : The compound is significant in metabolic engineering for the production of L-Phenylalanine, an essential amino acid. Research includes optimizing enzyme concentrations in the shikimate pathway for increased phenylalanine yield (Ding et al., 2016).

  • Tumor Imaging and Therapy : Its radiolabeled versions, like [125I]-2-iodo-L-phenylalanine, are explored as tumor-specific tracers for Single Photon Emission Computed Tomography (SPECT), particularly in rhabdomyosarcoma cell models (Mertens et al., 2004).

  • Radiotherapy Evaluation : [123I]-2-iodo-L-phenylalanine SPECT is proposed as a tool to monitor tumor response to radiotherapy in early phases (Kersemans et al., 2008).

  • Biosynthesis and Metabolic Studies : this compound is studied in the context of biosynthesis and metabolic pathways in various organisms, such as Escherichia coli and Saccharomyces cerevisiae, for the efficient production of L-phenylalanine and its derivatives (Liu et al., 2018).

Safety and Hazards

When handling 2-Iodo-l-phenylalanine, it is advised to avoid all unnecessary personal contact, use in a well-ventilated area, avoid contact with incompatible materials, and not eat, drink, or smoke . Containers should be kept securely sealed when not in use .

Future Directions

2-Iodo-l-phenylalanine, with an iodine substituent at position 2 in the benzene ring, markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine . This finding emphasizes the potential of this compound as a promising LAT1-selective component, providing a basis for the development of LAT1-targeting compounds based on its structural framework .

Biochemical Analysis

Biochemical Properties

2-Iodo-l-phenylalanine has been found to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it markedly improves LAT1 affinity and selectivity compared to the parent amino acid phenylalanine .

Cellular Effects

In cellular processes, this compound has shown to influence cell function. It has been observed to have a significant impact on the transport velocity of LAT1, albeit at the cost of reduced transport velocity . This suggests that this compound may play a role in modulating cellular uptake of large neutral amino acids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with LAT1. The iodine substituent at position 2 in the benzene ring of the molecule is thought to contribute to its improved affinity and selectivity for LAT1 .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have long-term effects on cellular function due to its interaction with LAT1 .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the transport of large neutral amino acids, primarily through its interaction with LAT1

Transport and Distribution

This compound is transported within cells and tissues primarily through its interaction with LAT1

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with LAT1, a transmembrane protein

Properties

IUPAC Name

(2S)-2-amino-3-(2-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVGLPBXYBDDM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167817-55-2
Record name 2-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-l-phenylalanine
Reactant of Route 2
2-Iodo-l-phenylalanine
Reactant of Route 3
2-Iodo-l-phenylalanine
Reactant of Route 4
2-Iodo-l-phenylalanine
Reactant of Route 5
2-Iodo-l-phenylalanine
Reactant of Route 6
2-Iodo-l-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.